

Application Notes and Protocols for Chelidonine-Based Nanoparticles in Targeted Drug Delivery

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the development and evaluation of **chelidonine**-based nanoparticles for targeted drug delivery applications. **Chelidonine**, a bioactive alkaloid derived from Chelidonium majus, has demonstrated significant anti-cancer properties.[1][2][3] However, its clinical application is often hindered by poor water solubility and low bioavailability.[1][2][3] Encapsulating **chelidonine** into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offers a promising strategy to overcome these limitations, enhance therapeutic efficacy, and enable targeted delivery to tumor tissues.[1][2][3][4][5]

I. Physicochemical Characterization of Chelidonine-Loaded Nanoparticles

The successful formulation of **chelidonine** nanoparticles requires thorough physicochemical characterization to ensure optimal size, surface charge, and drug loading for effective drug delivery. Studies have reported the successful encapsulation of **chelidonine** in PLGA nanoparticles, resulting in spherical particles with desirable characteristics for cancer therapy. [1][2][3][4][5][6]

Table 1: Summary of Physicochemical Properties of Chelidonine-Loaded PLGA Nanoparticles



Formulati on	Polymer	Average Particle Size (nm)	Zeta Potential (mV)	Encapsul ation Efficiency (%)	Drug Loading (%)	Referenc e
CM-PLGA NPs	PLGA	263 ± 19.6	-20.67 ± 2.48	76.53 ± 3.61	22.47 ± 0.09	[1][2]
E TPGS- modified PLGA NPs	PLGA- TPGS	153 ± 12.3	-14.06 ± 2.21	95.58 ± 3.47	33.13 ± 0.19	[4][5]
Nano- chelidonine (NC)	PLGA	123 ± 1.15	-19.6 ± 2.48	82.6 ± 0.574	Not Reported	[6]

Note: CM-PLGA NPs: **Chelidonine**-loaded PLGA Nanoparticles; E TPGS: D- α -tocopheryl polyethylene glycol 1000 succinate.

II. Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and in vitro evaluation of **chelidonine**-based nanoparticles.

Protocol 1: Synthesis of Chelidonine-Loaded PLGA Nanoparticles

This protocol is based on the single emulsion solvent evaporation method.[1][7]

Materials:

- Poly(lactic-co-glycolic acid) (PLGA)
- Chelidonine
- · Ethyl acetate
- Poly(vinyl alcohol) (PVA) solution (e.g., 4% w/v)



Deionized water

Equipment:

- Vortex mixer
- Ultrasonic probe sonicator
- · Magnetic stirrer
- High-speed centrifuge
- Lyophilizer (freeze-dryer)

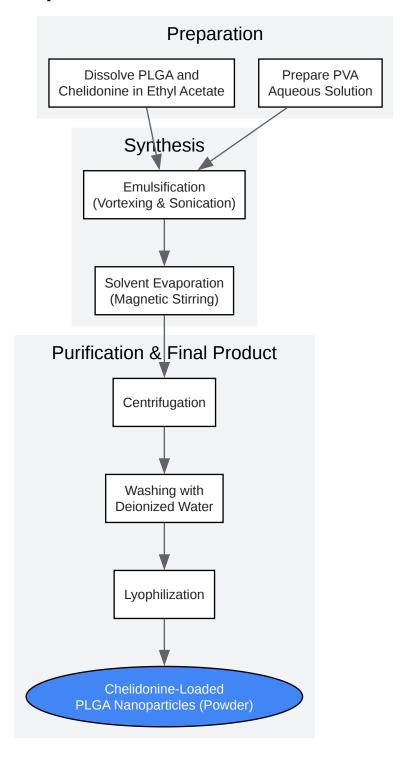
- Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 20 mg) and chelidonine (e.g., 5 mg) in an organic solvent like ethyl acetate (e.g., 1 mL).[1][7]
- Emulsification: Add the organic phase to an aqueous solution of a surfactant, such as 4%
 PVA solution (e.g., 10 mL), under constant vortexing.[1][7]
- Immediately sonicate the mixture using a probe sonicator in an ice bath. Use a pulsed mode (e.g., 70% intensity) for a set duration (e.g., 3 minutes) to form an oil-in-water (o/w) emulsion.[1][7]
- Solvent Evaporation: Place the emulsion on a magnetic stirrer at room temperature for several hours (e.g., 2 hours) to allow the ethyl acetate to evaporate, leading to the formation of solid nanoparticles.[1][7]
- Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 17,000 rpm) for a sufficient time (e.g., 20 minutes) to pellet the nanoparticles.[1][7]
- Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water 2-3 times to remove excess PVA and unencapsulated drug.
- Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry for 48 hours to obtain a fine powder of **chelidonine**-loaded PLGA



nanoparticles.[1][7]

Store the lyophilized nanoparticles at 4°C for long-term stability.[8]

Workflow for Synthesis of Chelidonine-Loaded PLGA Nanoparticles





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Synthesis of **Chelidonine**-Loaded PLGA Nanoparticles.

Protocol 2: Characterization of Nanoparticles

2.1 Particle Size and Zeta Potential Analysis

Equipment: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Procedure:

- Prepare a dilute suspension of the nanoparticles in deionized water (e.g., 1 mg/mL).
- Sonicate the suspension briefly (e.g., 30 seconds) to ensure proper dispersion.
- Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using the DLS instrument.
- Perform measurements in triplicate for statistical accuracy.[1][7] A PDI value closer to 0 indicates a more uniform particle size distribution.[9] A higher absolute zeta potential value (positive or negative) suggests better colloidal stability due to electrostatic repulsion between particles.[10][11]

2.2 Drug Loading and Encapsulation Efficiency

- After the initial centrifugation to collect the nanoparticles (Protocol 1, step 5), carefully collect the supernatant which contains the unencapsulated ("free") **chelidonine**.
- Quantify the amount of free chelidonine in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
 - DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100



EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Where, the weight of the drug in nanoparticles is the initial amount of **chelidonine** used minus the amount of free **chelidonine** in the supernatant.

Protocol 3: In Vitro Drug Release Study

This protocol utilizes the dialysis membrane method to simulate the release of **chelidonine** from the nanoparticles over time.[2][12]

Materials:

- Chelidonine-loaded nanoparticles
- Phosphate-buffered saline (PBS), pH 7.4
- Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
- Magnetic stirrer

- Accurately weigh a specific amount of lyophilized nanoparticles (e.g., 3 mg) and suspend them in a known volume of PBS (e.g., 6 mL).[2]
- Transfer the nanoparticle suspension into a pre-swelled dialysis bag and securely seal both ends.
- Immerse the dialysis bag into a larger volume of fresh PBS (e.g., 450 mL) maintained at 37°C with gentle stirring.[12]
- At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours, etc.), withdraw a small aliquot of the release medium (e.g., 3 mL) and replace it with an equal volume of fresh, prewarmed PBS to maintain sink conditions.[12]
- Analyze the amount of chelidonine released into the withdrawn samples using HPLC or UV-Vis spectrophotometry.



 Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile. A sustained release profile is often observed for nanoparticle formulations.[2]

Protocol 4: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxicity of **chelidonine** and **chelidonine**-loaded nanoparticles on cancer cells.[13][14]

Materials:

- Cancer cell line (e.g., MDA-MB-231, HeLa, HepG2)
- · Complete cell culture medium
- Free chelidonine
- Chelidonine-loaded nanoparticles
- Blank nanoparticles (without chelidonine)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO, isopropanol with HCl)
- 96-well plates
- Microplate reader

- Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of free **chelidonine**, **chelidonine**. loaded nanoparticles, and blank nanoparticles. Include untreated cells as a control.
- Incubation: Incubate the plates for different time periods (e.g., 24, 48, 72 hours).



- MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
- Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals, resulting in a purple solution.
- Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to
 the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can
 be determined from the dose-response curve. Encapsulated chelidonine is expected to
 show enhanced cytotoxicity compared to the free drug.[2][3]

Protocol 5: Cellular Uptake Analysis by Flow Cytometry

Flow cytometry can be used to quantify the cellular uptake of nanoparticles, especially if they are fluorescently labeled.[15][16][17][18]

Materials:

- Fluorescently labeled nanoparticles (e.g., loaded with a fluorescent dye or using a fluorescently tagged polymer)
- Cancer cell line
- Complete cell culture medium
- PBS
- Trypsin-EDTA
- · Flow cytometer

Procedure:

 Cell Seeding and Treatment: Seed cells in culture plates and treat them with fluorescently labeled nanoparticles for various time points.

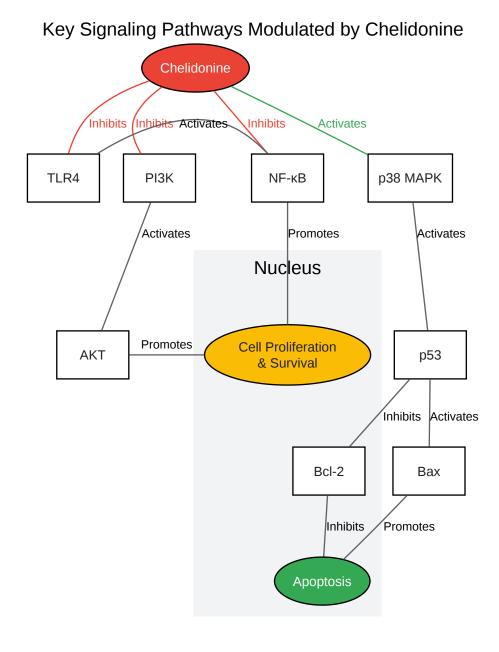


- Cell Harvesting: After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.
- Cell Staining (Optional): A viability dye (e.g., Propidium Iodide) can be added to exclude dead cells from the analysis.
- Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The
 fluorescence intensity of the cells is proportional to the amount of internalized nanoparticles.
 The side-scattered light (SSC) can also provide an indication of nanoparticle uptake.[15][19]
- Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to compare the uptake efficiency under different conditions.

III. Signaling Pathways of Chelidonine in Cancer Cells

Chelidonine exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[20][21][22][23] Understanding these pathways is crucial for the rational design of targeted drug delivery systems.





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Chelidonine's impact on major cancer signaling pathways.

Chelidonine has been shown to suppress cancer cell malignancy by inactivating the TLR4/NF- κB and PI3K/AKT signaling pathways.[20][22] The inhibition of these pathways leads to decreased cell proliferation and survival. Furthermore, **chelidonine** can induce apoptosis through the activation of p53 and the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[6][23][24] In some cancer types, it also activates the p38 MAPK pathway, which can contribute to apoptosis.[24] By delivering **chelidonine** via nanoparticles, it is possible to



enhance its concentration at the tumor site, thereby amplifying its effects on these critical signaling cascades.

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